(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone: is a chemical compound with the molecular formula C12H18N4O4S and a molecular weight of 314.36 4- (methylsulfonyl ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyridazine core[_{{{CITATION{{{2{Process for preparing 1- (6-methylpyridin-3-yl)-2- [4- (methylsulfonyl ...](https://patents.google.com/patent/US20120232281A1/en). One common approach is to start with a pyridazine derivative and introduce the ethoxy and methylsulfonyl groups through subsequent chemical reactions[{{{CITATION{{{2{Process for preparing 1- (6-methylpyridin-3-yl)-2- 4- (methylsulfonyl ...[{{{CITATION{{{_3{this compound](https://www.smolecule.com/products/s3280305).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{Process for preparing 1- (6-methylpyridin-3-yl)-2- 4- (methylsulfonyl .... The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups or structural modifications.
Scientific Research Applications
(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential as a therapeutic agent.
Medicine: : Investigated for its pharmacological properties and potential use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone: can be compared to other similar compounds, such as:
Etoricoxib: : A non-steroidal anti-inflammatory drug (NSAID) with a similar molecular structure.
Pyrrolopyrimidines: : Another class of heterocyclic compounds with potential biological activity.
These compounds share structural similarities but may differ in their specific applications and mechanisms of action.
Biological Activity
The compound (6-Ethoxypyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a novel pyridazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₅O₄S
- Molecular Weight : 397.46 g/mol
- Structure : The compound features a pyridazine ring connected to a piperazine moiety through a methanone linkage, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cell proliferation and survival, particularly within the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. It has been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.
In vitro assays revealed an IC₅₀ value of approximately 5.9 nM against PI3Kα, indicating high potency as a selective PI3K inhibitor . Additionally, in vivo studies using xenograft models showed dose-dependent tumor growth inhibition .
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties. Preliminary assays suggest effectiveness against various bacterial strains, although further studies are needed to elucidate specific mechanisms and efficacy .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | IC₅₀ Value | Mechanism |
---|---|---|---|
Zardaverine | Anti-platelet | N/A | PDE inhibition |
Emorfazone | Anti-inflammatory | N/A | COX inhibition |
This compound | Anticancer, Antimicrobial | 5.9 nM (PI3Kα) | PI3K inhibition |
Case Studies
-
Study on Cancer Cell Lines :
A study investigated the effects of the compound on SKOV-3 ovarian cancer cells. Results indicated significant reduction in cell viability and induction of apoptosis markers after treatment with varying concentrations of the compound. -
In Vivo Efficacy :
In a xenograft model using human cancer cells, administration of the compound resulted in a marked reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent .
Properties
IUPAC Name |
(6-ethoxypyridazin-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-3-20-11-5-4-10(13-14-11)12(17)15-6-8-16(9-7-15)21(2,18)19/h4-5H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLFDOZGZAACQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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